molecular formula C25H21NO4 B11680296 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate

Cat. No.: B11680296
M. Wt: 399.4 g/mol
InChI Key: RAIQQXQXVNVVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its complex structure, which includes an indole core substituted with acetyl, methyl, phenyl, and phenoxyacetate groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core. Subsequent steps include acetylation, methylation, and phenoxyacetate substitution to achieve the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound may be studied for its potential effects on various biological pathways.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Research may focus on its efficacy and safety in treating diseases such as cancer, viral infections, and inflammatory disorders.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties may also find applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate involves its interaction with specific molecular targets in biological systems. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The phenoxyacetate group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    2-methyl-1-phenyl-1H-indole: Lacks the acetyl and phenoxyacetate groups, resulting in different chemical and biological properties.

    3-acetylindole: Contains the acetyl group but lacks the methyl, phenyl, and phenoxyacetate substitutions.

Uniqueness: 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyacetate group, in particular, differentiates it from other indole derivatives, potentially enhancing its therapeutic potential and industrial applications.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-phenoxyacetate

InChI

InChI=1S/C25H21NO4/c1-17-25(18(2)27)22-15-21(30-24(28)16-29-20-11-7-4-8-12-20)13-14-23(22)26(17)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3

InChI Key

RAIQQXQXVNVVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.